N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan
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Overview
Description
3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID is a complex organic compound that features an indole ring, a methoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID typically involves multicomponent reactions. One common method involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in acetonitrile medium under reflux conditions with sulfamic acid as a catalyst . This method is efficient and can be scaled up for industrial production.
Industrial Production Methods
For industrial production, the synthesis process is optimized for higher yields and purity. The reaction conditions are carefully controlled, and purification is often achieved through recrystallization. The use of catalysts and solvents is minimized to reduce environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, ethanol, and water are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-INDOL-3-YL)PROPANOIC ACID: Shares the indole ring but lacks the methoxyphenyl and thiazole groups.
INDOLE-3-PROPIONIC ACID: Similar structure but different functional groups and biological activities.
Uniqueness
3-(1H-INDOL-3-YL)-2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID is unique due to its combination of the indole, methoxyphenyl, and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21N3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H21N3O4S/c1-30-17-6-4-5-14(9-17)22-25-16(13-31-22)11-21(27)26-20(23(28)29)10-15-12-24-19-8-3-2-7-18(15)19/h2-9,12-13,20,24H,10-11H2,1H3,(H,26,27)(H,28,29)/t20-/m0/s1 |
InChI Key |
QXZVNRAIXNWVPT-FQEVSTJZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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